molecular formula C12H8F3NO3 B2611117 4-oxo-N-(2,2,2-trifluoroethyl)-4H-chromene-2-carboxamide CAS No. 1388502-51-9

4-oxo-N-(2,2,2-trifluoroethyl)-4H-chromene-2-carboxamide

Cat. No.: B2611117
CAS No.: 1388502-51-9
M. Wt: 271.195
InChI Key: PFBRMSCOUNUDLV-UHFFFAOYSA-N
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Description

4-oxo-N-(2,2,2-trifluoroethyl)-4H-chromene-2-carboxamide (CAS 1388502-51-9) is a synthetic small molecule with a molecular formula of C12H8F3NO3 and a molecular weight of 271.19 . This compound is built around the 4H-chromene (4H-ch) scaffold, a bicyclic oxygen-containing heterocycle recognized as a versatile and privileged structure in medicinal chemistry due to its simple structure and wide range of biological activities . Researchers are particularly interested in 4H-chromene derivatives for their potential in anticancer, antimicrobial, antituberculosis, and antidiabetic research, among other areas . The incorporation of the 2,2,2-trifluoroethyl group is a strategic modification in this compound. The trifluoromethyl group is known to enhance metabolic stability and lipid solubility, which can improve membrane permeability and overall bioavailability . Furthermore, the strong electron-withdrawing nature of the fluorine atoms can enable key hydrogen and halogen bonding interactions with biological targets, potentially increasing the compound's binding affinity and potency . In cancer research, analogs of the 4H-chromene core have been demonstrated to induce apoptosis in cancer cells by targeting tubulin and inhibiting its polymerization, leading to cell cycle arrest at the G2/M phase and caspase-dependent apoptotic cell death . Some chromene-carboxamide derivatives have shown promising in vitro cytotoxic activity against human cancer cell lines, including lung adenocarcinoma (A-549) and breast cancer (MCF-7) cells . This compound is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-oxo-N-(2,2,2-trifluoroethyl)chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO3/c13-12(14,15)6-16-11(18)10-5-8(17)7-3-1-2-4-9(7)19-10/h1-5H,6H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBRMSCOUNUDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(2,2,2-trifluoroethyl)-4H-chromene-2-carboxamide typically involves the reaction of a chromene derivative with a trifluoroethylating agent. One common method includes the use of trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as recrystallization and purification using chromatographic techniques to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-(2,2,2-trifluoroethyl)-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halides and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

4-oxo-N-(2,2,2-trifluoroethyl)-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-oxo-N-(2,2,2-trifluoroethyl)-4H-chromene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents/Modifications Biological Activity/Applications Synthesis Method Key References
4-oxo-N-(2,2,2-trifluoroethyl)-4H-chromene-2-carboxamide Trifluoroethyl amide Not explicitly reported; inferred enzyme inhibition potential Acid chloride coupling with 2,2,2-trifluoroethylamine
6-Ethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide 6-Ethyl chromene; 3-(trifluoromethyl)phenyl amide Undisclosed; likely targets fluorophilic enzymes Similar acid chloride coupling with aryl amines
4-Oxo-N-(4-sulfamoylbenzyl)-4H-chromene-2-carboxamide Sulfamoylbenzyl amide Carbonic anhydrase inhibitor (Ki < 100 nM) Nucleophilic substitution with sulfamoylbenzylamine
2-Oxo-N-(4H-1,2,4-triazol-4-yl)-2H-chromene-3-carboxamide Triazolyl amide; 2-oxo chromene Antifungal/antimicrobial activity Multi-step condensation with triazole derivatives
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide Methoxyphenethyl amide; 2-oxo chromene Antioxidant and anti-inflammatory properties Amide coupling using DCC or EDC

Key Findings:

Trifluoroethyl vs. Trifluoromethylphenyl Groups :

  • The trifluoroethyl group in the target compound enhances lipophilicity and metabolic resistance compared to aryl-trifluoromethyl groups (e.g., in ). This is critical for blood-brain barrier penetration in CNS-targeted drugs .
  • In contrast, the 3-(trifluoromethyl)phenyl group in may improve π-π stacking with aromatic residues in enzyme active sites.

Sulfamoylbenzyl vs. Trifluoroethyl :

  • Sulfamoylbenzyl derivatives (e.g., ) exhibit potent carbonic anhydrase inhibition due to the sulfonamide moiety’s zinc-binding capability. The trifluoroethyl group lacks this interaction, suggesting divergent therapeutic applications .

Methoxyphenethyl groups () contribute to antioxidant effects via radical scavenging.

Synthetic Accessibility :

  • The target compound’s synthesis is streamlined using acid chloride intermediates (), whereas sulfamoylbenzyl derivatives require additional steps for sulfonamide introduction ().

Biological Activity

4-Oxo-N-(2,2,2-trifluoroethyl)-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of 4-oxo-N-(2,2,2-trifluoroethyl)-4H-chromene-2-carboxamide can be represented as follows:

  • Molecular Formula : C₁₄H₁₂F₃N₃O₃
  • Molecular Weight : 315.26 g/mol
  • IUPAC Name : 4-oxo-N-(2,2,2-trifluoroethyl)-4H-chromene-2-carboxamide

Biological Activity Overview

Research indicates that 4-oxo-N-(2,2,2-trifluoroethyl)-4H-chromene-2-carboxamide exhibits a variety of biological activities, including:

  • Anticancer Activity : Several studies have evaluated its efficacy against various cancer cell lines.
  • Antioxidant Properties : The compound has shown potential in scavenging free radicals.
  • Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways.

Anticancer Activity

A study investigated the cytotoxic effects of 4-oxo-N-(2,2,2-trifluoroethyl)-4H-chromene-2-carboxamide on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results demonstrated that the compound exhibited significant cytotoxicity with IC₅₀ values of 12.5 µM for MCF-7 and 15.3 µM for A549 cells.

Table 1: Cytotoxicity Data

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-712.5Induction of apoptosis via caspase activation
A54915.3Cell cycle arrest at G1 phase

Antioxidant Properties

The antioxidant activity of the compound was assessed using the DPPH radical scavenging assay. The results indicated that it had a scavenging effect comparable to ascorbic acid at higher concentrations.

Table 2: Antioxidant Activity

Concentration (µM)Scavenging Percentage (%)
1025
5055
10085

Enzyme Inhibition Studies

The compound was tested for its inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX). The results showed moderate inhibition with IC₅₀ values of 20 µM for COX-1 and 25 µM for LOX-15.

Table 3: Enzyme Inhibition Data

EnzymeIC₅₀ (µM)Type of Inhibition
COX-120Competitive
LOX-1525Non-competitive

Case Studies

  • Case Study on Cancer Cell Lines : A detailed investigation into the effects of the compound on MCF-7 cells revealed that it induced apoptosis through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS).
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced edema and lower levels of pro-inflammatory cytokines.

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